Didecyldimethylammonium chloride

Descripción general

Descripción

El cloruro de didecildimetilamonio es un compuesto de amonio cuaternario ampliamente utilizado como antiséptico y desinfectante. Es conocido por su capacidad para interrumpir las interacciones intermoleculares y disociar las bicapas lipídicas, lo que lo hace efectivo contra un amplio espectro de bacterias y hongos .

Métodos De Preparación

El cloruro de didecildimetilamonio se puede sintetizar disolviendo una mezcla de didecil metil amina terciaria y clorometano en un solvente de alcohol. Luego se agrega un catalizador, y la mezcla se refluye a una temperatura entre 75 y 95 grados Celsius bajo una presión de reacción menor o igual a 0,18 MPa durante 4 a 6 horas. Después de que se completa la reacción, la mezcla se conserva a una temperatura entre 80 y 90 grados Celsius durante 2 a 3 horas .

Análisis De Reacciones Químicas

Interaction with Microbial Cell Membranes

DDAC exerts its antimicrobial effects through electrostatic and hydrophobic interactions with microbial membranes:

-

Mechanism : The positively charged ammonium group binds to negatively charged phospholipid heads in bacterial/fungal cell membranes .

-

Membrane Disruption : Dual C10 alkyl chains penetrate lipid bilayers, increasing membrane fluidity and causing dissociation () .

-

Critical Concentration Threshold :

At sub-MIC concentrations (0.11–1.41 mg/m³), DDAC induces bacterial adaptation and transient growth phases . Above MIC, it triggers irreversible membrane permeabilization, leading to protein leakage (e.g., β-galactosidase) and cell death.

Thermal Decomposition

DDAC decomposes under high temperatures (>180°C), producing hazardous byproducts :

Key Decomposition Products :

| Product | Hazard Profile |

|---|---|

| Carbon monoxide (CO) | Toxic, flammable |

| Nitrogen oxides (NOₓ) | Respiratory irritants |

| Chlorinated compounds | Potential carcinogens |

| (Source: ) |

Reactivity with Incompatible Substances

DDAC reacts violently under specific conditions:

-

Oxidizing Agents : May produce explosive chlorinated gases (e.g., Cl₂) .

-

Strong Acids : Protonation of the quaternary ammonium group reduces biocidal efficacy and may release HCl .

-

Reducing Agents : Limited data, but potential for redox reactions altering alkyl chain integrity .

Environmental Degradation

-

Hydrolysis : Stable in neutral water but hydrolyzes slowly under alkaline conditions () .

-

Photolysis : No significant degradation under UV exposure due to low absorption in the UV-Vis spectrum .

-

Biodegradation : Limited microbial breakdown in aquatic systems; half-life exceeds 60 days .

Surface Interactions

DDAC adsorbs strongly to organic matter and synthetic materials, reducing bioavailability:

| Material | Adsorption Capacity (mg/g) |

|---|---|

| Soil (sandy loam) | 12.4 ± 1.8 |

| Polyethylene | 8.9 ± 0.7 |

| Stainless Steel | 5.2 ± 0.9 |

| (Data from ) |

Toxicological Interactions

Aplicaciones Científicas De Investigación

Antimicrobial Properties and Disinfectant Applications

DDAC is primarily known for its antimicrobial efficacy , making it a popular choice in disinfectants and sanitizers. Its effectiveness against bacteria, fungi, and viruses allows it to be used in various cleaning products, including:

- Household cleaners : Found in kitchen and bathroom cleaners due to its ability to eliminate pathogens.

- Industrial disinfectants : Used in settings such as hospitals and food processing facilities where stringent hygiene standards are required.

- Laundry detergents : Incorporated to provide antimicrobial protection while maintaining fabric integrity .

Table 1: Common Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Household Cleaners | Kitchen wipes, bathroom sprays |

| Industrial Disinfectants | Hospital sanitizers, food processing surfaces |

| Laundry Products | Antimicrobial laundry detergents |

| Water Treatment | Swimming pool sanitation, cooling tower treatment |

Medical Applications

In the medical field, DDAC serves multiple purposes:

- Surgical Instrument Sterilization : Used for disinfecting surgical instruments and endoscopes to prevent infections.

- Topical Antiseptic : Applied in dermatological formulations due to its bactericidal properties .

- Gynaecology and Surgery : Utilized in various surgical procedures to ensure sterile conditions .

Case Study: Topical Application and Immunological Response

A study investigated the immunological responses following topical exposure to DDAC. The results indicated that exposure led to a significant increase in Th2 cytokines, suggesting potential hypersensitivity reactions. This highlights the importance of understanding the immunological implications of DDAC in clinical settings .

Agricultural Uses

DDAC is also employed as a fungicide in agricultural applications:

- Wood Preservation : Acts as an antiseptic for wood products, preventing fungal growth.

- Crop Protection : Utilized in formulations aimed at protecting crops from microbial pathogens .

Safety and Health Considerations

While DDAC is effective as an antimicrobial agent, it poses certain health risks. Studies have shown that exposure can lead to skin irritation and hypersensitivity reactions. Therefore, proper handling protocols are essential when using products containing DDAC .

Table 2: Health Effects of this compound Exposure

| Exposure Route | Observed Effects |

|---|---|

| Dermal Exposure | Skin irritation, hypersensitivity reactions |

| Inhalation Exposure | Potential respiratory issues; effects on body weight observed in animal studies |

Environmental Impact

The environmental implications of DDAC use have been studied due to its widespread application. Concerns include the potential for microbial resistance development when used at sub-lethal concentrations. It is crucial to monitor usage patterns to mitigate these risks while ensuring effective microbial control .

Mecanismo De Acción

El mecanismo de acción del cloruro de didecildimetilamonio implica la interrupción de las interacciones intermoleculares y la disociación de las bicapas lipídicas. Esto conduce a la fuga de moléculas intracelulares y la muerte celular posterior. El compuesto se dirige a la membrana fosfolipídica de las bacterias, provocando cambios morfológicos y, en última instancia, matando las células .

Comparación Con Compuestos Similares

El cloruro de didecildimetilamonio se compara con otros compuestos de amonio cuaternario como:

Cloruro de benzalconio: Similar en sus propiedades antimicrobianas pero difiere en sus aplicaciones específicas y eficacia.

Cloruro de dimetildioctadecilamonio: Un análogo de cadena más larga con diferentes propiedades físicas y químicas

El cloruro de didecildimetilamonio es único en su actividad biocida de amplio espectro y su eficacia en diversas aplicaciones industriales y médicas.

Actividad Biológica

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium compound widely recognized for its antimicrobial properties. It is utilized in various applications, including disinfectants, antiseptics, and biocides. This article explores the biological activity of DDAC, focusing on its mechanisms of action, toxicity, and effects on various biological systems.

DDAC exhibits its antimicrobial effects primarily through disruption of microbial cell membranes. The compound's long-chain alkyl groups interact with phospholipid bilayers, leading to increased membrane permeability and eventual cell lysis. Research indicates that the minimum inhibitory concentration (MIC) for DDAC against Escherichia coli is approximately 1.3 mg/L, with significant leakage of intracellular components occurring at concentrations between 3 to 4 mg/L .

Key Findings:

- Cell Membrane Disruption : DDAC causes the leakage of proteins and other macromolecules from bacterial cells, which is a precursor to cell death .

- Bleb Formation : Scanning electron microscopy (SEM) studies show that bleb formation in E. coli occurs at higher concentrations (>50 mg/L), suggesting that membrane disruption leads to morphological changes in bacteria .

- Cytokine Activation : In murine models, topical application of DDAC activates type 2 innate lymphoid cells (ILC2s), leading to an increase in Th2 cytokines such as IL-4 and thymic stromal lymphopoietin (TSLP) .

Toxicity Studies

DDAC's toxicity has been examined in various animal models, revealing both acute and chronic effects on health.

Inhalation Toxicity

A study on Sprague-Dawley rats exposed to DDAC aerosols for two weeks demonstrated a significant decrease in body weight at high concentrations (3.6 mg/m³), while lower concentrations showed less impact . The study also reported mild alterations in bronchoalveolar lavage (BAL) fluid parameters indicative of lung irritation.

| Exposure Level | Body Weight Change (g) | BAL Fluid ALB (mg/dl) |

|---|---|---|

| Control | +25.8 | 1.44 ± 0.17 |

| Low | +23.3 | 1.62 ± 0.15 |

| Medium | +20.4 | 1.68 ± 0.31 |

| High | -2.6 | 1.94 ± 0.33* |

*Significant difference compared to control group.

Allergic Reactions

Clinical data suggest that DDAC can elicit hypersensitivity reactions upon dermal exposure, which may involve complex immunological mechanisms including cytokine activation and ILC2 involvement .

Antimicrobial Efficacy

DDAC is recognized for its broad-spectrum antimicrobial activity against bacteria and fungi, making it a valuable disinfectant in healthcare settings.

Comparative Efficacy

In a comparative study of biocides against foodborne pathogens, DDAC demonstrated superior effectiveness with a minimum inhibitory concentration (MIC) of 40 mg/L against E. coli and was effective in synergy with other compounds like benzyl dimethyldodecylammonium chloride .

Case Studies

- Disinfection in Healthcare : A study evaluated the efficacy of DDAC-based disinfectants in clinical settings, confirming substantial reductions in microbial load on surfaces contaminated with pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Aquatic Toxicology : Research on rainbow trout (Oncorhynchus mykiss) indicated that DDAC exposure adversely affected swimming performance and gill morphology, highlighting its potential ecological impact when released into aquatic environments .

Propiedades

IUPAC Name |

didecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPBZQFQVRMKDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

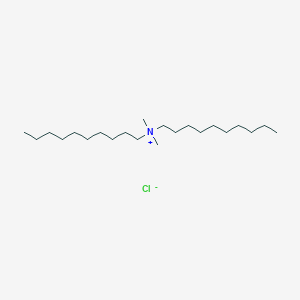

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-56-8 (Parent) | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9032537 | |

| Record name | Didecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1] | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>180 °C; decomposes before boiling at 1 atm /OECD Guideline 103/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.65 g/L at 20 °C /OECD Guideline 115/, In water, 0.39 g/L at 25 °C /critical micelle concentration/, Soluble in acetone; extremely soluble in benzene; insoluble in hexane, In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.87 at 20 °C /OECD Guideline 109/, Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<4.3X10-5 mm Hg at 25 °C, <1.1X10-5 mm Hg at 20 °C /OECD Guideline 104/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Clear yellow liquid /commercial aqueous solution/, Solid powder of slight yellowish color at 20 °C | |

CAS No. |

7173-51-5 | |

| Record name | Didecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXN40O9Y9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

94-100 °C /OECD Guideline 102/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.